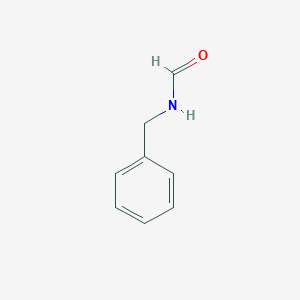

N-Benzylformamide

Vue d'ensemble

Description

N-Benzylformamide : est un composé organique de formule chimique C8H9NO . . Ce composé est un liquide incolore à température ambiante et est connu pour ses applications en synthèse organique et dans diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-Benzylformamide peut être synthétisé par réaction de la benzylamine avec le formamide. La réaction implique généralement le chauffage de la benzylamine et du formamide sous reflux pour produire du this compound . Une autre méthode implique la réduction des amides primaires à l'aide d'un catalyseur sans métaux de transition, tel qu'un complexe potassique à base de carbène N-hétérocyclique anormal (aNHC) .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par réduction catalytique des amides primaires. Cette méthode est préférée en raison de son efficacité et de sa capacité à produire le composé à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le N-Benzylformamide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de la benzylamine et du formiate.

Réduction : Il peut être réduit pour produire des amines primaires.

Substitution : Il peut participer à des réactions de substitution, en particulier à la position benzylique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des catalyseurs tels que des complexes potassiques à base d'aNHC et des agents d'hydrosilylation sont utilisés.

Substitution : Des réactifs comme le N-bromosuccinimide (NBS) sont utilisés pour les substitutions benzyliques.

Principaux produits formés :

Oxydation : Benzylamine et formiate.

Réduction : Amines primaires.

Substitution : Divers dérivés benzyliques substitués.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Il est étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.

Médecine : Il est exploré pour son utilisation potentielle dans la synthèse de composés pharmaceutiquement précieux.

Industrie : Il est utilisé dans la production de produits chimiques fins et comme réactif dans divers procédés industriels

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut être hydrolysé par l'enzyme N-substituée formamide deformylase pour produire de la benzylamine et du formiate . Cette réaction catalysée par une enzyme met en évidence le rôle du composé dans les voies biochimiques et ses effets biologiques potentiels.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1 Synthesis of N-Formamides

N-Benzylformamide serves as a precursor in the synthesis of N-formamides, which are valuable intermediates in organic synthesis. A recent study demonstrated that NBFA can be synthesized from benzylamine and formate through enzymatic reactions involving N-substituted formamide deformylase, showcasing its utility in producing other carboxamides .

Table 1: Synthesis Pathways for this compound

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Enzymatic Synthesis | Benzylamine + Formate | 25°C, 1 M concentrations | High yield |

| Catalytic Formylation | Methanol + Benzylamine | Chromium catalyst | Up to 95% |

| Direct Synthesis | CO2 + H2 + NH3 | One-pot reaction | Variable |

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been identified as a selective inhibitor of the enzyme HsADH β1 (human short-chain dehydrogenase/reductase), which plays a crucial role in various metabolic processes . The structure of the enzyme complexed with NBFA was elucidated using X-ray crystallography, providing insights into its inhibitory mechanism.

2.2 Microbial Utilization

Research has shown that certain microorganisms, such as Arthrobacter pascens, can utilize NBFA as a sole nitrogen source, indicating its potential role in bioremediation and microbial metabolism . This finding opens avenues for exploring NBFA's applications in environmental biotechnology.

Pharmaceutical Applications

3.1 Anticonvulsant Activity

NBFA derivatives have been studied for their anticonvulsant properties. Historical research has indicated that N-benzylamides exhibit significant biological activity, which is relevant for developing new therapeutic agents for epilepsy and other neurological disorders .

Case Studies and Research Findings

4.1 Case Study on Enzymatic Synthesis

A notable case study involved the enzymatic synthesis of this compound using high concentrations of benzylamine and formate. The study measured kinetic parameters such as and to evaluate enzyme efficiency, revealing that the reverse reaction catalyzed by deformylase is feasible under specific conditions .

4.2 Industrial Applications

The potential for large-scale applications of NBFA in industrial processes has been highlighted in studies focusing on its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficiency of catalytic systems utilizing NBFA has been demonstrated to yield high purity products with minimal environmental impact .

Mécanisme D'action

The mechanism of action of N-Benzylformamide involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by the enzyme N-substituted formamide deformylase to produce benzylamine and formate . This enzyme-catalyzed reaction highlights the compound’s role in biochemical pathways and its potential biological effects.

Comparaison Avec Des Composés Similaires

Le N-Benzylformamide est unique parmi les dérivés du benzène et substitués en raison de sa structure et de sa réactivité spécifiques. Les composés similaires comprennent :

Benzylamine : Une amine primaire avec une réactivité similaire mais des groupes fonctionnels différents.

Formamide : Un amide plus simple qui n'a pas le groupe benzyle.

N-Méthylformamide : Un autre formamide substitué avec un groupe méthyle au lieu d'un groupe benzyle

Ces composés partagent certaines propriétés chimiques mais diffèrent dans leurs applications et leur réactivité spécifiques, faisant du this compound un composé distinct et précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

N-Benzylformamide (NBFA), also known as N-(phenylmethyl)formamide, is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NBFA, focusing on its enzymatic interactions, potential therapeutic effects, and relevant research findings.

This compound is characterized by its structure, which includes a benzyl group attached to a formamide moiety. Its molecular formula is CHN\O, with a molecular weight of approximately 149.19 g/mol. The compound exhibits specific functional groups that contribute to its biological properties.

N-Substituted Formamide Deformylase

One of the key enzymes associated with NBFA is the N-substituted formamide deformylase (NfdA), discovered in Arthrobacter pascens F164. This enzyme catalyzes the degradation of toxic isonitriles and facilitates the synthesis of NBFA from benzylamine and formate through a reverse reaction. The enzyme operates via an ordered bi-bi mechanism where formate binds first, followed by benzylamine, leading to the formation of NBFA .

Kinetic Parameters:

- Substrate Concentration : The reaction rate increases significantly at higher substrate concentrations (1 M formate and 1 M benzylamine).

- Specific Activity : Defined as the amount of enzyme that produces 1 μmol of NBFA per minute under specified conditions.

Anticonvulsant Properties

Research indicates that N-benzylamides, including NBFA, exhibit anticonvulsant functions. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for seizure disorders .

Antioxidant Activity

Recent studies have demonstrated that derivatives of NBFA possess significant antioxidant properties. For instance, compounds synthesized from NBFA showed effective radical scavenging activity against DPPH and hydrogen peroxide radicals. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Enzymatic Studies : A study highlighted the successful synthesis of NBFA using NfdA under optimized conditions, confirming its role in isonitrile metabolism .

- Antioxidant Evaluation : Research evaluated various derivatives of NBFA for their antioxidant capacity, revealing that certain modifications enhanced their efficacy in scavenging free radicals .

- Therapeutic Applications : Investigations into the anticonvulsant effects of N-benzylamides have shown promising results, indicating potential for further development in treating epilepsy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 149.19 g/mol |

| Enzyme Involved | N-substituted formamide deformylase (NfdA) |

| Antioxidant Activity | Effective against DPPH and hydrogen peroxide |

| Anticonvulsant Activity | Modulates neurotransmitter systems |

Propriétés

IUPAC Name |

N-benzylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBOGKHTXBPGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212842 | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-54-0 | |

| Record name | Benzylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6343-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L363D92ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.